1,4,2,3-Dioxadiazinane
Description
Structure
3D Structure
Properties
CAS No. |
91524-11-7 |
|---|---|
Molecular Formula |
C2H6N2O2 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C2H6N2O2/c1-2-6-4-3-5-1/h3-4H,1-2H2 |
InChI Key |
LHNMEECSXXSADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CONNO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,2,3 Dioxadiazinane Ring Systems and Substituted Derivatives
Precursor-Based Synthesis Strategies
The construction of the 1,4,2,3-dioxadiazinane ring has been achieved through carefully designed precursor-based strategies. These methods rely on the formation of key bonds through oxidation and subsequent intramolecular cyclization events.
Oxidation Reactions as Key Synthetic Routes
Oxidative cyclization serves as a primary method for the formation of the this compound core. This approach involves the oxidation of a linear precursor containing the necessary heteroatoms in a specific arrangement, which then undergoes ring closure.
A notable example of this strategy is the synthesis of 2,3-dimethoxy-1,4,2,3-dioxadiazinane (B115569). Current time information in Bangalore, IN.researchgate.netresearchgate.netrsc.org This is accomplished through the oxidation of 1,2-bis(methoxyaminooxy)ethane using lead(IV) oxide (PbO₂). Current time information in Bangalore, IN.researchgate.netresearchgate.netrsc.org The reaction yields the six-membered heterocyclic compound as a mixture of trans- and cis-isomers, with a typical ratio of 55:45. Current time information in Bangalore, IN.researchgate.netresearchgate.net This synthesis represents the formation of the first cyclic tetraalkoxyhydrazine. rsc.org
| Precursor | Oxidizing Agent | Product | Isomer Ratio (trans:cis) |
| 1,2-Bis(methoxyaminooxy)ethane | Lead(IV) Oxide (PbO₂) | 2,3-Dimethoxy-1,4,2,3-dioxadiazinane | 55:45 |
Intramolecular Cyclization Pathways and Radical Recombination Considerations
The formation of the this compound ring via the oxidation of 1,2-bis(methoxyaminooxy)ethane is believed to proceed through an intramolecular cyclization mechanism. rsc.org The oxidation of the precursor is expected to generate a diradical species, specifically a dialkoxyaminyl diradical of the type R-O-N•-(CH₂)₂-N•-O-R. rsc.org
For such diradicals, both intramolecular and intermolecular recombination pathways are possible. rsc.org However, when the linking chain is an ethane (B1197151) bridge (n=2), there is a notable "entropic preference" for intramolecular cyclization. rsc.org This preference drives the formation of the six-membered ring over polymerization or the formation of larger macrocycles. rsc.org The recombination of the radical centers on the nitrogen atoms leads to the formation of the N-N bond, completing the heterocyclic structure. The absence of paramagnetic broadening in the NMR spectrum of the resulting 2,3-dimethoxy-1,4,2,3-dioxadiazinane at room temperature suggests that the equilibrium lies heavily on the side of the diamagnetic cyclic compound rather than the open-chain diradical. rsc.org
Cycloaddition Strategies and Analogous Processes for Related Heterocycles
While direct cycloaddition routes to the this compound system are not prominently described, the isomeric 1,4,2,5-dioxadiazinane ring can be synthesized via cycloaddition reactions. These processes provide insight into the mechanistic possibilities for forming six-membered dioxadiazinane rings.
[3+3] Cycloadditions (e.g., dimerization of nitrones to 1,4,2,5-dioxadiazinanes)
The thermal dimerization of nitrones has been identified as a pathway to 1,4,2,5-dioxadiazinanes. researchgate.netresearchgate.netnih.gov This transformation is classified as a [3+3] cycloaddition. Theoretical studies have been conducted to understand the mechanism of this dimerization process. researchgate.netresearchgate.netnih.gov
Computational studies, using density functional theory (DFT), suggest that the thermal dimerization of nitrones to 1,4,2,5-dioxadiazinanes proceeds through a concerted mechanism. researchgate.netnih.govresearchgate.net This pathway involves a formal [4π+4π] cycloaddition, which is typically considered disallowed by the Woodward-Hoffmann rules for thermal reactions. researchgate.net Despite this, calculations indicate that this concerted route is kinetically favored over alternative stepwise mechanisms involving diradical or zwitterionic intermediates. nih.govresearchgate.net
The activation energy for this concerted process has been calculated to be around 30.8 kcal/mol. nih.govresearchgate.net An alternative pathway involving an initial [3+2] cycloaddition to form a five-membered ring intermediate, followed by isomerization, was found to have a much higher energy barrier and is therefore considered less likely. nih.govresearchgate.net The favorability of the seemingly disallowed [3+3] dimerization is explained as a bispseudopericyclic [2n2π + 2n2π] process, where favorable frontier orbital interactions bypass the forbidden state. researchgate.net
| Reactant | Reaction Type | Product | Proposed Mechanism |
| Nitrone (2 molecules) | [3+3] Dimerization | 1,4,2,5-Dioxadiazinane | Concerted [4π+4π] Cycloaddition |
Stepwise Mechanisms (Diradical and Zwitterionic Pathways)
The formation of the this compound ring, particularly in contrast to its isomers like 1,4,2,5-dioxadiazinanes, can be conceptualized through stepwise mechanisms involving reactive intermediates. These pathways, while sometimes kinetically disfavored compared to concerted routes in related systems, are crucial for understanding the potential reaction channels. nih.gov The primary stepwise routes considered are those involving diradical or zwitterionic species. nih.govresearchgate.net
Diradical Pathways: A key synthetic route to a substituted this compound involves the intramolecular cyclization of a diradical intermediate. mathnet.ru Specifically, the oxidation of 1,2-bis(methoxyaminooxy)ethane with lead(IV) oxide (PbO₂) is proposed to generate a diradical of the structure RONO(CH₂)₂ONOR. mathnet.ru For this diradical, there is a noted 'entropic preference' for intramolecular cyclization to form the six-membered this compound ring, as opposed to intermolecular recombination which could lead to polymeric chains. mathnet.ru This cyclization is efficient, yielding the desired heterocyclic product. mathnet.ru Theoretical studies on the dimerization of nitrones to form the isomeric 1,4,2,5-dioxadiazinanes have analyzed analogous stepwise diradical mechanisms, although in that specific case, the pathway was found to have a high energy barrier, making it less favorable than a concerted process. researchgate.net The formation of diradical intermediates can also be initiated by other means, such as photochemically, leading to radical cycloaddition events. chemrxiv.org
Zwitterionic Pathways: Alternative stepwise mechanisms can proceed through zwitterionic intermediates. researchgate.netmdpi.com In the context of cycloadditions leading to related heterocyclic systems, a zwitterionic mechanism involves the nucleophilic attack of one reactant on the other to form a charged, acyclic intermediate, which then undergoes ring closure. The viability of such a pathway is often influenced by the polarity of the reactants and the solvent. mdpi.comresearchgate.net For example, in the cycloaddition reactions of nitrones with certain alkenes, the presence of acyclic adducts in the reaction mixture can suggest the operation of a zwitterionic mechanism. mdpi.com While detailed studies for this compound formation via zwitterionic pathways are not extensively documented, it remains a plausible mechanistic alternative to diradical or concerted routes, particularly with highly polarized precursors. researchgate.net Theoretical evaluations of nitrone dimerization have considered zwitterionic mechanisms, but like the diradical routes, found them to be kinetically disfavored in that specific reaction. nih.gov
Pseudopericyclic Considerations in Cycloaddition Pathways
While many cycloadditions are governed by the Woodward-Hoffmann rules for pericyclic reactions, some formally "forbidden" reactions can proceed through alternative geometries. The [3+3] thermal dimerization of nitrones to yield 1,4,2,5-dioxadiazinanes, an isomer of the target ring system, provides a relevant example. This reaction appears to be a disallowed [4π + 4π] cycloaddition. nih.govresearchgate.net
However, theoretical studies suggest this transformation can be explained as a bispseudopericyclic [2n2π + 2n2π] process. nih.gov In a pseudopericyclic reaction, the cyclic array of interacting orbitals in the transition state is planar, and the reaction barrier is influenced more by factors like the nucleophilicity and electrophilicity of the reacting centers rather than the number of electrons involved. researchgate.net For the nitrone dimerization, favorable frontier orbital (FO) interactions between the nitrone oxygen and the C=N π* orbital effectively bypass the forbidden pathway, allowing the reaction to proceed. nih.govresearchgate.net This concept highlights that cycloaddition pathways leading to dioxadiazinane rings may not strictly adhere to conventional pericyclic selection rules, instead finding lower energy pathways through pseudopericyclic transition states.
Stereoselective Synthesis and Isomer Formation
The synthesis of substituted 1,4,2,3-dioxadiazinanes often leads to the formation of stereoisomers, with the distribution being dependent on the reaction conditions and the nature of the precursors.
Formation of trans- and cis-Isomeric Mixtures (e.g., for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane)
A prominent example of isomer formation is the synthesis of 2,3-dimethoxy-1,4,2,3-dioxadiazinane. The oxidation of 1,2-bis(methoxyaminooxy)ethane with lead(IV) oxide results in the formation of this compound as a mixture of trans- and cis-isomers. mathnet.ruresearchgate.netresearchgate.net
Detailed analysis using variable temperature NMR spectroscopy has confirmed the presence of both isomers and established their relative proportions. mathnet.ru The assignment was supported by literature data on the conformation of related heterocyclic systems like hexahydropyridazines and tetrahydro-1,2-oxazines. mathnet.ru
| Isomer | Ratio (%) | Precursor | Synthetic Method |
|---|---|---|---|
| trans-2,3-Dimethoxy-1,4,2,3-dioxadiazinane | 55 | 1,2-Bis(methoxyaminooxy)ethane | Oxidation with PbO₂ |
| cis-2,3-Dimethoxy-1,4,2,3-dioxadiazinane | 45 |
Further NMR studies allowed for the determination of the parameters for the interconversion of the cis-isomer, with a coalescence temperature (Tc) of 238 K and a free energy of activation (ΔG‡) of 47.3 kJ mol⁻¹. mathnet.ru
Factors Influencing Regio- and Stereoselectivity in Cyclization Reactions
The selectivity of cyclization reactions, encompassing both the specific orientation of bond formation (regioselectivity) and the resulting three-dimensional arrangement of atoms (stereoselectivity), is governed by a combination of electronic and steric factors. masterorganicchemistry.comnih.gov
Regioselectivity: In the synthesis of the this compound ring via the oxidation of 1,2-bis(methoxyaminooxy)ethane, the predominant formation of the six-membered ring is a question of regioselectivity. The key influencing factor is the 'entropic preference' for the intramolecular cyclization of the intermediate diradical. mathnet.ru This intramolecular pathway is favored over intermolecular recombination, which would lead to oligomers or polymers. This principle is a common strategy in organic synthesis to favor the formation of cyclic structures.
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While the initial formation of 2,3-dimethoxy-1,4,2,3-dioxadiazinane yields a nearly equal mixture of isomers, subsequent reactions of this compound can be highly stereospecific. mathnet.ru The acidic decomposition of the isomeric mixture with p-nitrobenzoic acid proceeds with notable regio- and stereo-specificity. mathnet.rumathnet.ru This outcome is attributed to the reaction proceeding through a synchronous mechanism that is subject to stereoelectronic control. mathnet.ru This implies that the electronic properties and orbital alignments of the dioxadiazinane ring dictate the reaction's stereochemical course, favoring a specific transition state geometry. Such stereoelectronic effects are known to be critical in directing the outcomes of cyclization and rearrangement reactions. cas.cnnih.gov
Reactivity Profiles and Mechanistic Investigations of 1,4,2,3 Dioxadiazinane Derivatives
Chemical Transformations Involving the Dioxadiazinane Core
The reactivity of the 1,4,2,3-dioxadiazinane core is characterized by its susceptibility to ring-opening reactions under specific conditions and the potential for substitution at its nitrogen centers.
The acidic decomposition of this compound derivatives has been demonstrated through the reaction of 2,3-dimethoxy-1,4,2,3-dioxadiazinane (B115569) with p-nitrobenzoic acid. researchgate.netmathnet.rumathnet.ruresearchgate.net This reaction is notable for its regio- and stereospecificity. The precursor, 2,3-dimethoxy-1,4,2,3-dioxadiazinane, is synthesized via the oxidation of 1,2-bis(methoxyaminooxy)ethane using lead(IV) oxide (PbO₂), which results in a mixture of trans- and cis-isomers in a 55:45 ratio. researchgate.netmathnet.rumathnet.ru
When this isomer mixture is treated with p-nitrobenzoic acid (C₆H₄(NO₂)CO₂H), a pale yellow solid organic compound, the dioxadiazinane ring undergoes a specific cleavage. researchgate.netwikipedia.org The reaction proceeds in a predictable manner, yielding (E)-dialkoxydiazene oxide and methyl p-nitrobenzoate as the exclusive products. researchgate.netmathnet.rumathnet.ru This outcome highlights the controlled fragmentation of the ring system under acidic catalysis, where the reaction pathway is governed by the inherent structure of the dioxadiazinane and the nature of the acid. A reaction is considered stereospecific when starting materials that are stereoisomers result in products that are also stereoisomers. masterorganicchemistry.com The formation of a single (E)-isomer of the dialkoxydiazene oxide product underscores the stereospecific nature of this decomposition. researchgate.net
Table 1: Acidic Decomposition of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane
| Reactants | Products | Reaction Type |
|---|
Nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center, replacing a leaving group. encyclopedia.pub In heterocyclic systems, such reactions can occur at carbon or heteroatoms. For amines and related compounds, the nitrogen function is generally a poor leaving group in nucleophilic substitutions. libretexts.org Enhancing the leaving group ability is often necessary, for instance, by forming tetraalkyl (4º-) ammonium (B1175870) salts, which can then undergo substitution or elimination reactions. libretexts.org
Intramolecular Rearrangements and Isomerization Pathways
The potential for intramolecular rearrangements in heterocyclic systems can lead to the formation of more stable isomers or entirely new ring structures. These pathways are often energetically demanding.
The isomerization of five-membered rings to six-membered rings is a known pathway in heterocyclic chemistry. Theoretical studies have investigated the potential for a 1,2,4-oxadiazolidine-5-oxide intermediate to undergo ring enlargement. Specifically, the isomerization of a 1,2,4-oxadiazolidine-5-oxide to a 1,4,2,5-dioxadiazinane (a structural isomer of the this compound) has been computationally modeled. researchgate.netresearchgate.net
These studies revealed that the intramolecular ring enlargement from the five-membered 1,2,4-oxadiazolidine-5-oxide to the six-membered 1,4,2,5-dioxadiazinane involves a very high free energy barrier, calculated to be over 50 kcal mol⁻¹. researchgate.netresearchgate.net This high activation energy renders the process kinetically unfavorable. The 1,2,4-oxadiazolidine-5-oxide itself is considered a fleeting intermediate that is unstable and prone to cycloreversion rather than rearrangement. researchgate.net While this research focuses on the 1,4,2,5-isomer, it provides insight into the significant energetic hurdles that would likely be involved in similar ring-enlargement pathways leading to this compound systems.
Derivatization and Functionalization Strategies of this compound
Derivatization is a chemical process used to modify a compound to enhance its analytical properties or to create new molecules with different functionalities. spectroscopyonline.com For the this compound system, functionalization primarily involves the modification of groups attached to the ring's nitrogen atoms.
A key strategy for the functionalization of the this compound scaffold is the introduction of alkoxy groups onto the nitrogen atoms. This is exemplified by the synthesis of 2,3-dimethoxy-1,4,2,3-dioxadiazinane. researchgate.netmathnet.ru This compound is prepared through the oxidation of 1,2-bis(methoxyaminooxy)ethane. mathnet.ruresearchgate.net The starting material already contains the methoxy (B1213986) (-OCH₃) pendant groups, which are retained during the cyclization reaction that forms the this compound core.
This synthetic approach demonstrates that the core structure can be built with pre-existing functional groups on the precursor chain. The presence of these methoxy groups on the nitrogen atoms defines the subsequent reactivity of the derivative, as seen in its acidic decomposition. researchgate.net This method of incorporating pendant groups during the synthesis is a fundamental strategy for accessing functionalized this compound derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2,4-oxadiazolidine-5-oxide |
| 1,2-bis(methoxyaminooxy)ethane |
| This compound |
| 1,4,2,5-dioxadiazinane |
| 2,3-dimethoxy-1,4,2,3-dioxadiazinane |
| (E)-dialkoxydiazene oxide |
| p-nitrobenzoic acid |
| lead(IV) oxide |
Exploration of Nitrogen-Centered Reactivity in this compound Derivatives
The inherent reactivity of the nitrogen atoms within the this compound ring system is a subject of significant theoretical interest, although specific experimental studies on this particular heterocyclic scaffold are not extensively documented in publicly available literature. Drawing parallels from related nitrogen-containing heterocyclic systems and general principles of organic reactivity allows for a predictive exploration of its nitrogen-centered reactivity. The nitrogen atoms in the this compound structure are positioned between oxygen and another nitrogen or carbon atom, which significantly influences their electronic properties and, consequently, their reactivity towards various reagents.
Nucleophilic and Electrophilic Reactions
The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them potential nucleophiles. However, the aforementioned inductive withdrawal by the adjacent oxygen atoms diminishes this nucleophilicity. Nevertheless, reactions with strong electrophiles could still be possible. For instance, N-alkylation or N-acylation might be achieved under forcing conditions or with highly reactive electrophilic agents.
Conversely, the environment of the nitrogen atoms makes them unlikely to act as electrophilic centers in their ground state. Protonation of a nitrogen atom under acidic conditions would generate a cationic intermediate, where the ring system becomes highly activated towards nucleophilic attack.
Theoretical studies on related heterocyclic systems provide insights into the potential reactivity of this compound. For example, computational studies on the nucleophilic substitution (SN2) at a nitrogen center in molecules like NH2Cl have shown that the reaction dynamics can be complex, sometimes proceeding with a loss of stereospecificity. rsc.org Such studies highlight the intricate nature of reactions at nitrogen centers within a heterocyclic framework.
Radical Reactivity
The generation of nitrogen-centered radicals from this compound derivatives represents a plausible and intriguing area of reactivity. Nitrogen-centered radicals are versatile intermediates in a variety of chemical transformations. rsc.orgmdpi.com These radicals can be generated through several methods, including homolytic cleavage of N-X bonds (where X is a heteroatom), or via single-electron transfer (SET) processes.
Photoredox catalysis is a powerful tool for generating nitrogen-centered radicals from suitable precursors. nih.govresearchgate.net For a this compound derivative, it is conceivable that under photolytic or thermolytic conditions, or in the presence of a suitable radical initiator, homolysis of the N-O or N-N bond could occur, leading to the formation of nitrogen-centered radical intermediates. The subsequent fate of these radicals would depend on the reaction conditions and the substitution pattern on the dioxadiazinane ring, potentially leading to ring-opening, fragmentation, or intermolecular reactions.
Mechanistic investigations into the formation of related six-membered rings, such as 1,4,2,5-dioxadiazinanes from the dimerization of nitrones, have been studied computationally. researchgate.net These studies often reveal stepwise or concerted mechanisms involving diradical intermediates, providing a framework for understanding the potential radical pathways available to this compound.
The table below summarizes the predicted reactivity at the nitrogen centers of a generic this compound, based on general principles and studies of related compounds.
| Reaction Type | Reagent Type | Predicted Reactivity at Nitrogen | Mechanistic Considerations |
| Nucleophilic Attack | Strong Electrophiles (e.g., alkyl halides, acyl chlorides) | Possible, but likely requires forcing conditions due to reduced nucleophilicity. | SN2-type reaction at nitrogen. |
| Electrophilic Attack | Strong Nucleophiles | Unlikely at the nitrogen in the ground state. | Would require prior activation of the ring (e.g., protonation). |
| Radical Formation | Radical Initiators, Light, or Heat | Plausible via homolysis of N-O or N-N bonds. | Formation of nitrogen-centered radicals. |
| Protonation | Strong Acids | Likely to occur, forming a cationic intermediate. | Acid-base equilibrium. |
Further experimental and computational studies are necessary to fully elucidate the specific reactivity profiles and mechanistic pathways for this compound derivatives.
Advanced Spectroscopic Characterization of this compound Unachievable Due to Lack of Scientific Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that generating an article on the advanced spectroscopic characterization of the chemical compound “this compound” is not possible. The investigation reveals a significant absence of published research, experimental data, and even theoretical studies for this specific heterocyclic compound.
The requested article outline, which includes detailed subsections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman), requires specific, scientifically accurate data for structural elucidation and conformational analysis. This includes high-resolution ¹H and ¹³C NMR data, two-dimensional NMR experiments (DEPT, HMQC, HMBC, NOESY), conformational analysis using NMR, and the identification of characteristic functional group vibrations through IR and Raman methods.
Searches for "this compound" and its unsaturated analog, "1,4,2,3-Dioxadiazine," have failed to yield any scholarly articles detailing its synthesis or characterization. While a CAS number (37621-25-3) exists for the unsaturated version in databases like PubChem, there is no associated experimental or spectroscopic data. The saturated compound, "this compound," is not listed with any specific data. The unique arrangement of two oxygen and two nitrogen atoms in adjacent positions (O-N-N-O) within a six-membered ring suggests potential instability, which may account for the lack of literature on its synthesis and characterization.
Without primary or secondary scientific sources providing the necessary spectroscopic information, creating a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements is impossible. Any attempt to do so would result in speculation or the use of data from unrelated compounds, which would violate the core instructions of the request. Therefore, until such time as research on this compound is conducted and published, an article on its advanced spectroscopic characterization cannot be produced.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For 1,4,2,3-Dioxadiazinane, this technique would reveal information about the energy differences between its molecular orbitals. The absorption of UV or visible light would promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The wavelength of maximum absorbance (λmax) would be indicative of the electronic structure of the dioxadiazinane ring. Substituents on the ring could significantly influence these electronic transitions, leading to shifts in the absorption spectrum (bathochromic or hypsochromic shifts), which would provide insights into the electronic effects of these substituents on the heterocyclic core.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Furthermore, by employing ionization techniques such as electron ionization (EI), one could induce fragmentation of the molecule. The resulting fragmentation pattern would serve as a molecular fingerprint. Analysis of the mass-to-charge ratios (m/z) of the fragment ions would allow for the elucidation of characteristic fragmentation pathways, providing valuable information about the stability of the this compound ring and the nature of its substituents. This data is crucial for confirming the molecular structure and for identifying the compound in complex mixtures.
X-ray Crystallography for Definitive Solid-State Structural and Conformational Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the spatial arrangement of any substituents. Such detailed structural information is invaluable for understanding the molecule's steric and electronic properties and for validating theoretical calculations.
Computational and Theoretical Investigations of 1,4,2,3 Dioxadiazinane and Analogues
Quantum Mechanical (QM) Methodologies for Electronic Structure and Energetics
Quantum mechanical methods are fundamental to computational chemistry, solving the Schrödinger equation to yield information about electronic structure and energy. wikipedia.orgsydney.edu.au These approaches are crucial for understanding the intrinsic properties of molecules like 1,4,2,3-dioxadiazinane.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including atoms, molecules, and solids. cdu.edu.ua It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying complex chemical systems and reaction mechanisms. umn.eduunimib.it
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. Different functionals are designed and parameterized for specific types of chemical problems.
The M06-2X functional is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized for main-group thermochemistry, kinetics, and noncovalent interactions, which makes it particularly well-suited for studying the reaction mechanisms and energetics of heterocyclic compounds. researchgate.net In theoretical studies on the thermal dimerization of nitrones to form the related 1,4,2,5-dioxadiazinane ring, the M06-2X functional was chosen for its proven reliability in predicting energy barriers and reaction energetics in good agreement with experimental findings. researchgate.net
The B3LYP functional is one of the most popular and widely utilized hybrid functionals. It combines the Hartree-Fock exchange with DFT exchange and correlation. While broadly applicable, its performance can be compared against other functionals like M06-2X to ensure the reliability of the results, especially for complex reaction pathways. researchgate.net For instance, in studies of cycloaddition reactions, B3LYP has been used extensively, though newer functionals like M06-2X sometimes provide more accurate energy values. researchgate.netunimib.it
| Functional | Type | Key Strengths | Relevant Applications to Dioxadiazinane Analogues |
|---|---|---|---|
| M06-2X | Hybrid Meta-GGA | Excellent for kinetics, thermochemistry, and noncovalent interactions. researchgate.net | Calculating energy barriers for the formation of 1,4,2,5-dioxadiazinanes. researchgate.netresearchgate.netnih.gov |
| B3LYP | Hybrid-GGA | Robust, general-purpose functional with a long history of successful applications. unimib.it | General geometry optimizations and mechanistic surveys of cycloaddition reactions. unimib.itresearchgate.net |
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation.
The correlation-consistent basis sets developed by Dunning, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are widely used for their systematic convergence towards the complete basis set limit. The "triple-zeta" quality means that three separate functions are used to describe each valence atomic orbital, providing significant flexibility. The inclusion of "polarized" functions (d-functions on heavy atoms and p-functions on hydrogens) is crucial for accurately describing chemical bonding and anisotropic electron density. Theoretical investigations into the formation of 1,4,2,5-dioxadiazinanes have employed the cc-pVTZ basis set in conjunction with the M06-2X functional to achieve high accuracy in energy calculations. researchgate.netresearchgate.netnih.gov In some cases, diffuse functions are added (e.g., aug-cc-pVTZ) to better describe anions or excited states, though studies have shown that for nitrone dimerization, their inclusion at the M06-2X/cc-pVTZ level does not significantly alter the results. nih.gov
| Basis Set Level | Description | Typical Use Case |
|---|---|---|
| Single-Zeta (e.g., STO-3G) | Minimal; one basis function per atomic orbital. | Very approximate calculations, now largely of historical interest. |
| Split-Valence (e.g., 6-31G) | Multiple basis functions for valence orbitals, single for core. Includes polarization functions (). | Routine geometry optimizations and frequency calculations. |
| Triple-Zeta (e.g., cc-pVTZ) | Three basis functions for valence orbitals. Includes polarization. | High-accuracy energy calculations and detailed mechanistic studies. researchgate.netresearchgate.netnih.gov |
Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and equilibria. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient way to account for bulk solvent effects. researchgate.net
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this method, the solute is placed in a cavity within the solvent continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated. This approach has been successfully applied in studies of the dimerization of nitrones to form 1,4,2,5-dioxadiazinanes, using dichloromethane (B109758) as the solvent. researchgate.netresearchgate.netnih.gov These calculations revealed that the dimerization process is slower in the solvent compared to the gas phase, highlighting the importance of considering environmental effects. nih.gov
Advanced Ab Initio Approaches (e.g., Coupled-Cluster Theory for Benchmark Accuracy)
While DFT is a powerful tool, more rigorous and computationally expensive methods are often used to provide benchmark data to validate DFT results.
Coupled-Cluster (CC) theory is considered one of the "gold standards" in quantum chemistry for its high accuracy in calculating molecular energies. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide results that are very close to the exact solution of the Schrödinger equation for a given basis set. Although no specific CC calculations for this compound were found in the search, these methods are critical for benchmarking the performance of DFT functionals on smaller, related model systems. This validation ensures that the chosen DFT functional provides reliable results for the larger systems of interest.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. mdpi.comdiva-portal.orgdiva-portal.org By mapping potential energy surfaces, locating transition states, and calculating reaction barriers, researchers can distinguish between different possible pathways.
For the related 1,4,2,5-dioxadiazinane systems, DFT calculations at the (U)M06-2X/cc-pVTZ level have been instrumental in investigating their formation via the [3+3] thermal dimerization of nitrones. researchgate.net These studies explored multiple potential mechanisms:
Concerted Mechanism: A pathway involving a formal, but symmetry-forbidden, [4π+4π] cycloaddition.
Stepwise Diradical Mechanism: A pathway proceeding through a diradical intermediate.
Stepwise Zwitterionic Mechanism: A pathway involving a zwitterionic intermediate.
The calculations showed that the concerted pathway had a significant free energy barrier. researchgate.netnih.gov The stepwise mechanisms, both diradical and zwitterionic, were found to have even higher energy transition states, making them kinetically disfavored. researchgate.netnih.gov An alternative route involving an initial [3+2] cycloaddition to form a five-membered ring intermediate was also investigated but was ultimately ruled out due to the high energy barrier for its subsequent isomerization to the final six-membered dioxadiazinane ring. nih.gov These findings demonstrate the power of computational methods to discriminate between plausible but distinct reaction pathways.
| Mechanism | Pathway | Calculated ΔG‡ (kcal/mol) | Conclusion |
|---|---|---|---|
| Concerted [3+3] Dimerization | Formal [4π+4π] Cycloaddition | 30.8 | Considered the most likely pathway despite the high barrier. |
| Stepwise Dimerization | Diradical Intermediate | >30.8 | Kinetically disfavored. researchgate.net |
| Stepwise Dimerization | Zwitterionic Intermediate | >30.8 | Kinetically disfavored. researchgate.net |
| [3+2] followed by Isomerization | Isomerization of 5-membered ring | 68.6 | Kinetically inaccessible. nih.gov |
Characterization of Transition States and Intermediates in Reaction Pathways
The study of reaction mechanisms through computational methods involves the detailed characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. warwick.ac.uk For reactions involving this compound analogues, such as the dimerization of nitrones to form 1,4,2,5-dioxadiazinanes, computational studies have been instrumental in identifying the nature of the transition states and any fleeting intermediates. researchgate.net
For instance, in the [3+3] thermal dimerization of nitrones, a concerted mechanism is often proposed. researchgate.netresearchgate.net However, alternative stepwise mechanisms involving diradical or zwitterionic intermediates have also been investigated. researchgate.net Computational calculations, such as those using density functional theory (DFT), allow for the location and characterization of the transition state structures associated with these different pathways. researchgate.netresearchgate.net The geometry of the transition state, including the lengths of the forming and breaking bonds, provides crucial insights into the reaction mechanism. For example, in the cycloaddition of nitrones with 1,2-diaza-1,3-dienes, the calculated forming C–N and C–O bond lengths in the transition state (2.302 Å and 1.746 Å, respectively, for one approach) are indicative of an asynchronous concerted process. researchgate.net
Furthermore, computational studies can help to identify and characterize intermediates that may be too unstable to be observed experimentally. In the context of nitrone dimerization, a proposed stepwise mechanism involves the initial formation of a five-membered 1,2,4-oxadiazolidine-5-oxide intermediate. researchgate.net While this intermediate has been found to be a fleeting species that is unstable to cycloreversion, its characterization through computational methods provides a more complete picture of the potential reaction landscape. researchgate.net
Free Energy Barrier Calculations for Kinetic Feasibility
A critical aspect of computational reaction analysis is the calculation of activation energies, or more accurately, Gibbs free energy barriers (ΔG‡). These barriers determine the kinetic feasibility of a proposed reaction pathway under specific conditions. warwick.ac.uk By comparing the calculated free energy barriers for different mechanistic possibilities, researchers can predict the most likely reaction pathway.
In the study of the [3+3] thermal dimerization of nitrones to form 1,4,2,5-dioxadiazinanes, DFT calculations have been employed to determine the free energy barriers for both concerted and stepwise mechanisms. researchgate.net For the concerted, formally disallowed [4π + 4π] cycloaddition, a free energy barrier of 30.8 kcal mol⁻¹ has been calculated. researchgate.net In contrast, the transition structures located for the alternative diradical and zwitterionic stepwise mechanisms were found to be kinetically disfavored, meaning they have higher free energy barriers. researchgate.net
Solvent effects can also be incorporated into these calculations, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net This allows for a more realistic assessment of the reaction energetics in solution. For example, calculations on the dimerization of methanamine oxide have been performed in both the gas phase and in dichloromethane solution to provide a more comprehensive understanding of the reaction's kinetic feasibility in different environments. researchgate.net
Analysis of Synchronous and Asynchronous Concerted Processes
Concerted reactions, where all bond-breaking and bond-forming events occur in a single step, can be further classified as either synchronous or asynchronous. In a synchronous process, all bond changes occur to a similar extent at the transition state. In an asynchronous process, some bond changes are more advanced than others in the transition state. researchgate.net
Computational chemistry provides the tools to distinguish between these two types of concerted mechanisms. By analyzing the geometry of the transition state, specifically the lengths of the forming and breaking bonds, the degree of synchronicity can be determined. For example, in the cycloaddition reaction between a nitrone and a 1,2-diaza-1,3-diene, the transition state was found to be asynchronous. researchgate.net This indicates a two-stage process within the single concerted step, where the formation of the first bond is well underway at the transition state, while the second bond forms later along the reaction coordinate. researchgate.net
The asynchronicity of a concerted process can have important implications for the stereochemical outcome of the reaction. Understanding the precise nature of the transition state is therefore crucial for predicting and controlling the stereoselectivity of reactions leading to complex heterocyclic systems like this compound and its analogues.
Investigation of Diradical and Zwitterionic Pathways
While many cycloaddition reactions are concerted, stepwise pathways involving diradical or zwitterionic intermediates are also possible. researchgate.net Computational studies are essential for evaluating the energetic viability of these non-concerted mechanisms.
In the case of nitrone dimerization to form 1,4,2,5-dioxadiazinanes, both diradical (open-shell) and zwitterionic (closed-shell) stepwise pathways have been computationally investigated. researchgate.net These calculations typically involve locating the transition states for the formation of the diradical or zwitterionic intermediate and the subsequent ring-closing step. The calculated energy barriers for these stepwise pathways can then be compared to the barrier for the concerted mechanism.
Theoretical studies have shown that for the dimerization of nitrones, the located transition structures for the diradical and zwitterionic mechanisms are kinetically disfavored compared to the concerted pathway. researchgate.net This suggests that the reaction proceeds primarily through a concerted, albeit asynchronous, mechanism. The ability to computationally explore these alternative high-energy pathways provides strong evidence to support or refute proposed mechanisms.
Conformational Landscape and Stability Studies
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical properties and reactivity. Computational methods are widely used to explore the conformational landscape of molecules, identify stable conformers, and calculate the energy barriers for interconversion between them. kallipos.gr
Exploration of Conformational Isomers (e.g., chair, twist)
For cyclic molecules like this compound and its derivatives, various conformational isomers are possible, such as chair, boat, and twist forms. organicchemistrytutor.com Computational techniques, including molecular mechanics and quantum mechanical methods, can be used to systematically explore the potential energy surface and identify the low-energy conformers. researchgate.net
For example, in the study of perhydrodipyrido[1,2-b;1′2′-e]-1,4,2,5-dioxadiazines, a related class of compounds, computational analysis can be used to investigate the different possible ring conformations. researchgate.net The relative orientations of substituents on the ring system can lead to different stereoisomers, and for each of these, multiple conformations may exist. Theoretical calculations can help to predict the most stable conformation for each isomer.
Energy Differences and Interconversion Barriers
Once the stable conformational isomers have been identified, computational methods can be used to calculate their relative energies and the energy barriers for their interconversion. maricopa.edu This information is crucial for understanding the dynamic behavior of the molecule in solution.
For some substituted isoxazolidines, which are five-membered heterocyclic analogues, variable-temperature NMR spectroscopy has been used to study the equilibrium between different invertomers. researchgate.net The energy barriers for nitrogen inversion were determined to be in the range of 65.2–69.0 kJ mol⁻¹. researchgate.net Computational calculations can complement these experimental findings by providing a theoretical estimate of the inversion barriers and the relative energies of the different conformers. The agreement between calculated and experimental values can serve to validate the computational model used.
The following table provides a hypothetical example of the kind of data that can be generated through computational studies on the conformational analysis of a substituted this compound.
| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| Chair (equatorial substituent) | 0.00 | N/A |
| Chair (axial substituent) | 2.5 | 10.2 (from equatorial) |
| Twist-Boat | 5.8 | 6.5 (from axial chair) |
This table is illustrative and does not represent experimentally verified data for this compound itself.
Electronic Properties and Reactivity Prediction
Computational and theoretical investigations provide profound insights into the electronic structure and reactivity of novel heterocyclic systems like this compound and its analogues. These studies employ a range of quantum chemical methods to predict molecular properties that are often difficult or impossible to measure experimentally. The following sections detail the application of these methods to understand the electronic characteristics and predict the reactive behavior of this class of compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Hardness)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for explaining the structure and reactivity of molecules. wikipedia.orgwikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. wiley.com
From the HOMO and LUMO energies, several reactivity descriptors can be calculated. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com It is calculated from the ionization potential (IE) and electron affinity (EA), which can be approximated by the negative of the HOMO and LUMO energies (IE ≈ -EHOMO, EA ≈ -ELUMO). rsc.org The formula for chemical hardness is η = (IE - EA) / 2. rsc.org A lower value of chemical hardness indicates a "softer" and more reactive molecule. wiley.com
Computational studies on analogues such as 1,4,2,3,5,6-dioxatetrazinane (DOTZ) and its dinitro derivative (DNDOTZ) provide valuable data on these electronic properties. rsc.org The calculated HOMO-LUMO gaps and chemical hardness for these compounds, computed using Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level, offer insights into their relative stability and reactivity. rsc.org
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
|---|---|---|---|---|
| 1,4,2,3,5,6-Dioxatetrazinane (DOTZ) | -9.01 | 2.41 | 11.42 | 5.71 |
| 2,5-Dinitro-1,4,2,3,5,6-dioxatetrazinane (DNDOTZ) | -11.23 | -1.89 | 9.34 | 4.67 |
Data for the table is sourced from a computational study on 1,4,2,3,5,6-dioxatetrazinane and its dinitro derivative. rsc.org The HOMO-LUMO gap is calculated as ELUMO - EHOMO, and chemical hardness is calculated as (ELUMO - EHOMO) / 2.
The data indicates that the dinitro-substituted analogue (DNDOTZ) has a smaller HOMO-LUMO gap and lower chemical hardness compared to the parent compound (DOTZ), suggesting it is a more reactive species. rsc.org
Electron Delocalization and Bonding Analysis (e.g., QTAIM)
Electron delocalization, the distribution of electrons over several atoms in a molecule, is a key factor in determining molecular stability. acs.orgmasterorganicchemistry.com It is often represented by resonance structures. wikipedia.org The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic interactions and bonding within a molecule. wiley.comresearchgate.net QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature of chemical bonds. nih.govwolfram.com
A QTAIM analysis performed on a crystal of the analogue 1,4,2,3,5,6-dioxatetrazinane (DOTZ) revealed the presence of O···H and N···H hydrogen bonds. rsc.org These non-covalent interactions play a significant role in the stabilization of the crystal structure. libretexts.org The analysis of electron density and its derivatives at the bond critical points provides quantitative information about the strength and nature of these interactions. rsc.org Although the specific numerical data for the electron density at the critical points for DOTZ were provided in supplementary materials of the cited study, the finding itself highlights the capability of QTAIM to elucidate subtle bonding features. rsc.org
The pairing and delocalization of electrons can be further understood through the topology of the Laplacian of the electron density (∇²ρ). wiley.com This analysis provides a physical basis for the Lewis model of electron pairs and helps to visualize regions of charge concentration and depletion, offering a deeper understanding of the bonding within the dioxadiazinane ring system. wiley.com
Regioselectivity and Stereoselectivity Prediction
Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over others. wikipedia.orgwikipedia.org Computational methods are powerful tools for predicting the outcome of chemical reactions, including their regioselectivity and stereoselectivity. acs.orgresearchgate.netnih.gov
For the this compound system, experimental and computational work has been reported. The oxidation of 1,2-bis(methoxyaminooxy)ethane leads to the formation of 2,3-dimethoxy-1,4,2,3-dioxadiazinane (B115569) as a mixture of trans- and cis-isomers. researchgate.net A subsequent reaction of this mixture with p-nitrobenzoic acid is described as being both regio- and stereo-specific, yielding (E)-dialkoxydiazene oxide and methyl p-nitrobenzoate. researchgate.net This specificity suggests a well-defined mechanistic pathway that could be elucidated through detailed computational modeling of the reaction's transition states.
In general, for heterocyclic compounds, the prediction of regioselectivity in reactions like electrophilic aromatic substitution can be achieved by analyzing calculated NMR chemical shifts or the properties of the Highest Occupied Molecular Orbital (HOMO). acs.orgnih.gov For instance, the site of substitution often correlates with the atom having the lowest predicted 13C or 1H chemical shift. nih.gov When this fails, analysis of the HOMO, which indicates the most nucleophilic sites, can often correctly predict the outcome. nih.gov The combination of these computational methods has been shown to achieve high accuracy in predicting regiochemical outcomes for a wide range of heterocyclic systems. nih.gov Similarly, stereoselectivity is determined by the relative energies of the diastereomeric transition states leading to different products, which can be accurately calculated using quantum chemical methods. anu.edu.au
Emerging Research Directions and Potential Advanced Applications in Chemical Sciences
Exploration in Advanced Materials Science
The theoretical and practical investigation of heterocyclic compounds as components of advanced materials is a burgeoning field. This section details the exploration of 1,4,2,3-dioxadiazinane and related structures in this context.
An extensive review of scientific literature and chemical databases reveals a notable absence of published research on the integration of this compound as a building block in the synthesis of novel functional materials. While the broader class of heterocyclic compounds is widely utilized in materials science, specific studies detailing the use of the this compound scaffold in this capacity are not currently available in the public domain. The unique arrangement of oxygen and nitrogen atoms in this ring system suggests potential for interesting electronic and structural properties, but this remains a speculative area awaiting experimental validation.
While direct theoretical studies on the energetic properties of this compound are not readily found, significant research has been conducted on the closely related carbon-free energetic compound, 1,4,2,3,5,6-dioxatetrazinane (DOTZ). Computational studies have been performed to predict its crystal structure and characterize its properties, revealing its potential as a novel green energetic material with superior performance. cdu.edu.ua
Ab initio molecular dynamics simulations have confirmed the thermal stability of DOTZ at 298 K. The parent molecule is predicted to possess powerful detonation properties that surpass many experimentally obtained or theoretically predicted explosives. cdu.edu.ua Due to its zero oxygen balance, the detonation of DOTZ is expected to yield environmentally benign products, namely molecular nitrogen and water, making it a subject of great interest for future applications in energetic materials. cdu.edu.ua
Furthermore, the 2,5-dinitro derivative of DOTZ (DNDOTZ) has been theoretically investigated as a potent solid oxidant. It is predicted to enhance the propulsive properties of common explosives with a negative oxygen balance, such as TNT, TNB, DATB, and TATB, performing more effectively than gaseous oxygen in such mixtures. cdu.edu.ua
A summary of the predicted energetic properties for 1,4,2,3,5,6-dioxatetrazinane is presented below:
| Property | Predicted Value | Significance |
| Thermal Stability | Stable at 298 K | Suitable for practical applications |
| Detonation Products | N₂, H₂O | Environmentally friendly ("green" explosive) |
| Detonation Properties | Exceeds most conventional explosives | High-performance energetic material |
This data is based on theoretical predictions for the related compound 1,4,2,3,5,6-dioxatetrazinane.
Roles in Catalysis and Asymmetric Synthesis
The unique electronic and steric features of heterocyclic compounds often make them attractive candidates for ligands in catalysis or as organocatalysts themselves.
A comprehensive search of the chemical literature indicates that there are no published studies to date that investigate or report the use of this compound or its derivatives as ligands for metal-based catalysis or as organocatalysts in organic transformations. The potential of this heterocyclic system to coordinate with metal centers or to act as a catalyst in its own right remains an unexplored area of chemical research.
Derivatization for Enhanced Functionality and Specific Research Probes
The synthesis of derivatives is a key strategy for modulating the properties of a core molecule to suit specific applications.
There is a lack of available scientific literature describing the design and synthesis of functionalized derivatives of this compound for targeted studies. Research efforts have not yet been reported in the public domain that focus on modifying the this compound ring system to create probes for specific biological or chemical investigations. Consequently, the potential for this compound to be adapted for enhanced functionality in targeted research remains to be determined.
Interdisciplinary Research with Related Heterocyclic Systems
The exploration of novel heterocyclic scaffolds like this compound inherently benefits from interdisciplinary collaboration with research focused on analogous ring systems. The unique 1,4-O, 2,3-N arrangement in the dioxadiazinane ring presents distinct structural and electronic properties that can be benchmarked against more extensively studied heterocycles. Such comparative studies are crucial for predicting the stability, reactivity, and potential applications of this emerging scaffold.
Interdisciplinary research allows chemists to draw parallels and transfer knowledge from well-established heterocyclic families to guide the investigation of new ones. For instance, the fields of medicinal chemistry, materials science, and synthetic methodology are constantly intersecting in the study of heterocycles. frontiersin.orgopenmedicinalchemistryjournal.com The knowledge gained from studying a nitrogen-sulfur heterocycle in drug design could inspire the synthesis and evaluation of a nitrogen-oxygen analogue for similar or entirely new purposes. openmedicinalchemistryjournal.com
Comparative Studies with Structurally Related Heterocycles
A significant avenue of research involves comparing the this compound system with other six-membered heterocycles containing multiple heteroatoms. Systems such as the 1,4-diazines, 1,4-oxazines, and various thiazines serve as important reference points. openmedicinalchemistryjournal.comresearchgate.netnih.gov Research into the synthesis of 1,4-oxazine and its derivatives, for example, provides methodologies that could potentially be adapted for the construction of the dioxadiazinane ring. nih.gov Similarly, studies on the ring expansion of 1,3-diazines to form 1,4-diazines offer strategic insights into manipulating heterocyclic cores. researchgate.net
The inclusion of different heteroatoms dramatically influences the ring's geometry, electronic distribution, and pharmacological potential. The table below outlines several related heterocyclic systems and the primary focus of their interdisciplinary research, providing a framework for potential investigations into this compound.
Table 1: Comparison of Related Heterocyclic Systems and Their Research Applications This interactive table summarizes various heterocyclic systems structurally related to this compound, highlighting their core atomic arrangements and the primary fields where they are studied.
| Heterocyclic System | Core Atomic Arrangement | Key Interdisciplinary Research Areas | Representative Compounds/Derivatives |
|---|---|---|---|
| 1,2,3-Benzothiadiazine 1,1-dioxide | Six-membered ring with N, N, S | Medicinal Chemistry, Materials Science (OLEDs) semanticscholar.org | 2,3-diaryl-1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-triones semanticscholar.org |
| 1,4-Dithiazine | Six-membered ring with N, S, S | Synthetic Chemistry, Photolysis, Materials Science rsc.org | 5,6-Dimethyl-3-(2-thienyl)-1,4,2-dithiazine rsc.org |
| 1,4-Benzodioxine | Fused ring system with O, O | Medicinal Chemistry (PARP1 inhibitors), Drug Discovery nih.gov | 2,3-dihydro-1,4-benzodioxine-5-carboxamide nih.gov |
| 1,4-Benzoxazine | Fused ring system with N, O | Medicinal Chemistry (PARP1 inhibitors), Organic Synthesis nih.gov | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] semanticscholar.orgsioc-journal.cnoxazine-8-carboxamide nih.gov |
| 1,3,5-Triazinane | Six-membered ring with N, N, N | Synthetic Chemistry (Cycloaddition reactions), Pharmaceutical Chemistry sioc-journal.cn | Used as synthons for various nitrogen-containing heterocycles sioc-journal.cn |
| 1,3,4-Oxadiazole | Five-membered ring with N, N, O | Medicinal Chemistry, Agrochemicals mdpi.com | Thiodiazosin mdpi.com |
| 1,3,4-Thiadiazole | Five-membered ring with N, N, S | Pharmaceutical Chemistry, Agricultural Chemistry (Herbicides) nih.gov | Flufenacet nih.gov |
| 1,2,5-Oxadiazole (Furazan) | Five-membered ring with N, N, O | Materials Science (High-energy materials), Medicinal Chemistry beilstein-journals.org | Furoxan derivatives (NO-releasing agents) beilstein-journals.org |
Synergistic Research in Medicinal Chemistry and Materials Science
The strategy of "molecular hybridization," where two or more pharmacologically active heterocyclic systems are combined into a single molecule, has proven effective in drug discovery. openmedicinalchemistryjournal.combeilstein-journals.org More than 85% of biologically active compounds feature a heterocyclic core, with nitrogen-containing heterocycles being particularly prominent. nih.govrsc.org Interdisciplinary efforts could explore incorporating the this compound moiety into known drug scaffolds to modulate their activity, selectivity, or pharmacokinetic properties.
For instance, extensive research on quinoxaline, benzimidazole, and 1,4-benzoxazine derivatives as PARP1 inhibitors in cancer therapy provides a blueprint for such investigations. nih.govnih.gov A collaborative project between synthetic chemists and pharmacologists could design and synthesize hybrid molecules where the novel dioxadiazinane ring is appended to these known anticancer scaffolds.
In materials science, certain nitrogen-rich heterocycles are investigated for use in organic light-emitting diodes (OLEDs) or as high-energy materials. semanticscholar.orgbeilstein-journals.org The unique arrangement of two oxygen and two nitrogen atoms in the this compound ring could lead to interesting electronic or energetic properties. Collaborative research with materials scientists and physicists would be essential to characterize these properties and evaluate the potential of dioxadiazinane derivatives in advanced materials.
Table 2: Examples of Bioactive Heterocycles in Interdisciplinary Contexts This interactive table details specific bioactive compounds containing various heterocyclic cores, their biological targets or activities, and the associated research fields, illustrating the potential for interdisciplinary application.
| Compound Name (Example) | Heterocyclic Core | Biological Target / Activity | Associated Research Field |
|---|---|---|---|
| Olaparib | Phthalazinone (related to Diazines) | PARP inhibitor for cancer treatment semanticscholar.org | Oncology, Medicinal Chemistry |
| Azelastine | Phthalazinone (related to Diazines) | Antihistamine for allergy treatment semanticscholar.org | Pharmacology, Medicinal Chemistry |
| Compound 49 (from study) | 1,4-Benzoxazine | PARP1 inhibitor (IC50 = 0.082 μM) nih.gov | Cancer Research, Biochemistry |
| Thiodiazosin | 1,3,4-Oxadiazole and Quinazoline | Antihypertensive (α-adrenergic blocker) mdpi.com | Cardiology, Pharmacology |
| Flufenacet | 1,3,4-Thiadiazole | Herbicide for weed control nih.gov | Agricultural Science, Chemistry |
| Furoxan derivatives | 1,2,5-Oxadiazole N-oxide (Furoxan) | Nitric Oxide (NO) donors beilstein-journals.org | Pharmacology, Materials Science |
By fostering collaborations between synthetic chemists, computational chemists, pharmacologists, and materials scientists, the full potential of the this compound scaffold can be systematically unveiled. The knowledge base from related heterocyclic systems provides a critical foundation for designing experiments, predicting properties, and guiding the development of novel applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4,2,3-Dioxadiazinane, and what key parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or hydrazines with carbonyl-containing compounds. Key parameters include solvent polarity (e.g., THF or DCM), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids like Cu(I)). Hazard analysis for reagents such as hydrazines must precede experimentation, following protocols outlined in Laboratory Prudent Practices . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating high-purity products.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on characteristic shifts for the dioxadiazinane ring. Protons adjacent to oxygen/nitrogen atoms typically resonate at δ 3.5–4.5 ppm, while carbons in the heterocycle appear at δ 70–90 ppm. Compare with analogous compounds (e.g., benzoxazines) .
- IR : Identify stretching vibrations for C-O (1050–1250 cm⁻¹) and N-N (1450–1600 cm⁻¹) bonds. Validate against computational simulations (DFT) for accuracy.
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard analysis for reagents and intermediates (e.g., hydrazines, carbonyl compounds) using guidelines from Laboratory Prudent Practices . Prioritize fume hood use, PPE (nitrile gloves, lab coats), and waste disposal compliant with EPA protocols. Reference safety data sheets (SDS) for structurally related compounds (e.g., 2,3-diphenylphthalazine-1,4-dione) to infer toxicity risks .
Advanced Research Questions
Q. How can mechanistic studies elucidate the ring-opening reactivity of this compound under acidic or basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to track intermediate formation.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during ring opening.
- Computational Modeling : Apply DFT to map transition states and compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack) .
Q. How should researchers address discrepancies in reported toxicity data for this compound across different studies?
- Methodological Answer : Adopt the EPA’s systematic review framework :
- Data Categorization : Classify studies by endpoint (e.g., carcinogenicity, acute toxicity).
- Quality Assessment : Use predefined criteria (e.g., OECD test guidelines) to evaluate experimental design and statistical power.
- Weight-of-Evidence Analysis : Prioritize studies with robust dose-response relationships and validated analytical methods .
Q. What computational modeling approaches are most effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic vs. protic solvents).
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetic data .
- Machine Learning : Train models on heterocycle reactivity databases to predict regioselectivity in functionalization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
